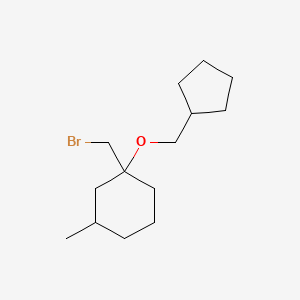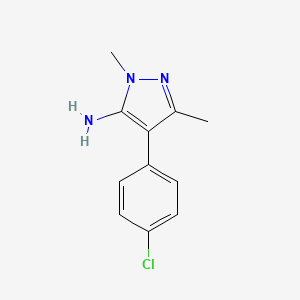
4-(4-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group at the 4-position and two methyl groups at the 1 and 3 positions of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones. For instance, 4-chlorophenylhydrazine can react with acetylacetone under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The introduction of the chlorophenyl group can be achieved through electrophilic aromatic substitution reactions. For example, chlorobenzene can be used as a starting material to introduce the chlorophenyl group at the desired position on the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed in industrial settings.
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
4-(4-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticonvulsant and antimicrobial properties.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties, such as thermal stability and conductivity.
Biological Studies: It serves as a tool in studying enzyme interactions and biological pathways due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can affect signaling pathways by altering the activity of key proteins and enzymes, leading to changes in cellular processes such as apoptosis and proliferation.
類似化合物との比較
Similar Compounds
4-Chlorophenylhydrazine: A precursor in the synthesis of the target compound.
1,3-Dimethyl-1h-pyrazol-5-amine: A structurally similar compound lacking the chlorophenyl group.
4-Chlorophenylacetylene: Another compound with a chlorophenyl group but different core structure.
Uniqueness
4-(4-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine is unique due to the combination of its pyrazole ring and the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C11H12ClN3 |
|---|---|
分子量 |
221.68 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H12ClN3/c1-7-10(11(13)15(2)14-7)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3 |
InChIキー |
FCCAFRXLWNQOMP-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


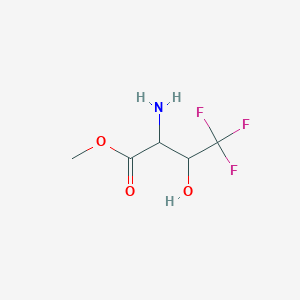
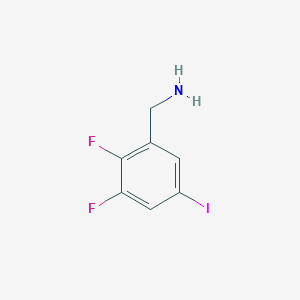
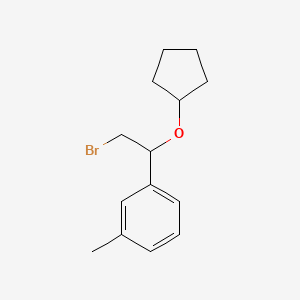

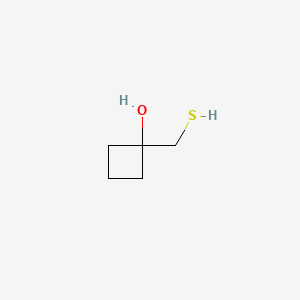
![3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13484572.png)


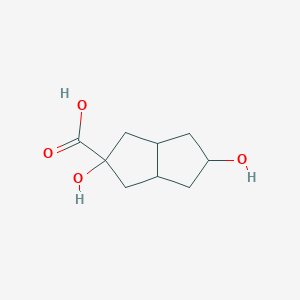
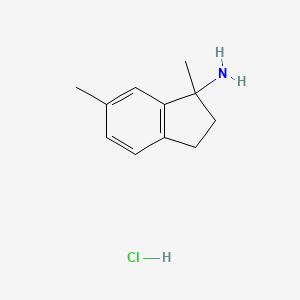
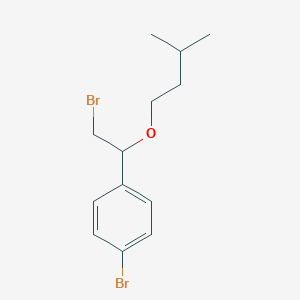
![(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13484597.png)

